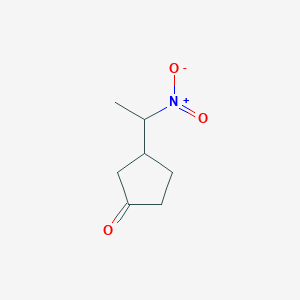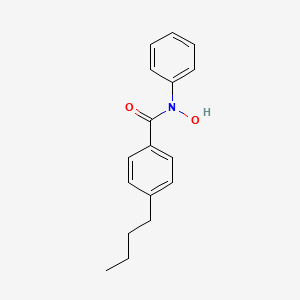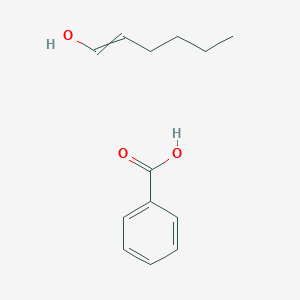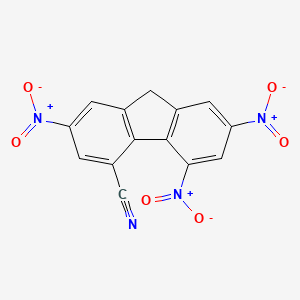
2,5,7-Trinitro-9H-fluorene-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7-Trinitro-9H-fluorene-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups and a carbonitrile group attached to a fluorene backbone
Vorbereitungsmethoden
The synthesis of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile typically involves nitration reactions. One common method includes the nitration of fluorene derivatives under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
2,5,7-Trinitro-9H-fluorene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
2,5,7-Trinitro-9H-fluorene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
2,5,7-Trinitro-9H-fluorene-4-carbonitrile can be compared with other similar compounds, such as:
- 9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carbonitrile
- 9-(4-Chloro-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carbonitrile
These compounds share a similar fluorene backbone with different substituents, which can influence their reactivity and applications
Eigenschaften
CAS-Nummer |
141606-47-5 |
|---|---|
Molekularformel |
C14H6N4O6 |
Molekulargewicht |
326.22 g/mol |
IUPAC-Name |
2,5,7-trinitro-9H-fluorene-4-carbonitrile |
InChI |
InChI=1S/C14H6N4O6/c15-6-9-4-10(16(19)20)2-7-1-8-3-11(17(21)22)5-12(18(23)24)14(8)13(7)9/h2-5H,1H2 |
InChI-Schlüssel |
AMERZPLZDJLHST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C#N)C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



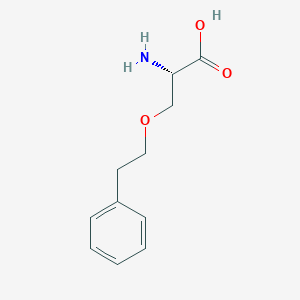
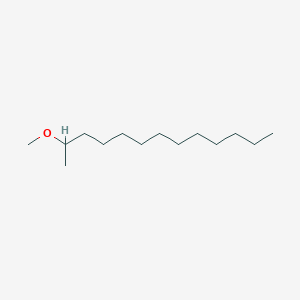
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
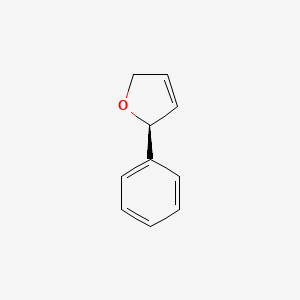
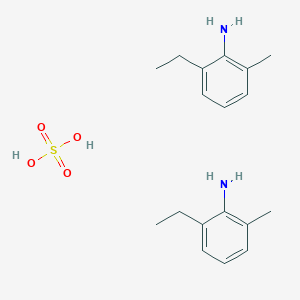
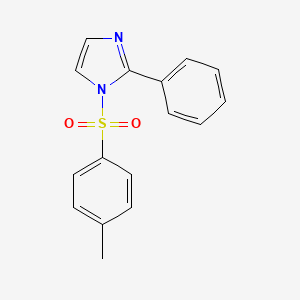
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)

